molecular formula C11H7NO6 B13076337 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid CAS No. 189083-16-7

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid

Cat. No.: B13076337
CAS No.: 189083-16-7
M. Wt: 249.18 g/mol
InChI Key: KAZJYVFNRYIHNT-ZZXKWVIFSA-N
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Description

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of chroman derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid typically involves the condensation of 6-nitro-4-oxochroman-3-carbaldehyde with acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized chroman derivatives .

Scientific Research Applications

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The chroman ring structure also plays a role in its activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Nitro-4-oxochroman-3-ylidene)acetic acid is unique due to its specific structural features, such as the nitro group and the chroman ring, which confer distinct chemical and biological properties.

Properties

CAS No.

189083-16-7

Molecular Formula

C11H7NO6

Molecular Weight

249.18 g/mol

IUPAC Name

(2E)-2-(6-nitro-4-oxochromen-3-ylidene)acetic acid

InChI

InChI=1S/C11H7NO6/c13-10(14)3-6-5-18-9-2-1-7(12(16)17)4-8(9)11(6)15/h1-4H,5H2,(H,13,14)/b6-3+

InChI Key

KAZJYVFNRYIHNT-ZZXKWVIFSA-N

Isomeric SMILES

C1/C(=C\C(=O)O)/C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1C(=CC(=O)O)C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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